molecular formula C17H20F3N5O2 B5556839 N~3~-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}-1,3-piperidinedicarboxamide

N~3~-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}-1,3-piperidinedicarboxamide

Cat. No. B5556839
M. Wt: 383.4 g/mol
InChI Key: WVQSAIMBZCHKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals that have drawn attention due to their versatile chemical and biological properties. The benzimidazole core, in particular, is noted for its relevance in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of the benzimidazole core followed by functionalization at specific positions to introduce various groups, such as piperidine and trifluoromethyl groups. For example, synthesis routes might involve condensation reactions, use of protective groups, and subsequent deprotection and functionalization steps to introduce the piperidinedicarboxamide moiety (Zarrinmayeh et al., 1998).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a benzimidazole ring fused to a piperidine ring through a dicarboxamide linker. The trifluoromethyl group and the methyl group on the benzimidazole ring significantly influence the molecule's electronic properties and potentially its biological activity. Molecular modeling and conformational analysis can provide insights into the preferred orientations of the substituents and the overall molecular shape, which is crucial for understanding the compound's interactions with biological targets (Shim et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of this compound can be influenced by its functional groups. For instance, the amide linkage in the piperidine moiety may undergo hydrolysis under certain conditions, while the benzimidazole core may participate in nucleophilic substitution reactions. Such reactions can be utilized to further modify the compound or to conjugate it with other molecules for specific applications.

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability are crucial for the practical use of the compound. The presence of the trifluoromethyl group tends to increase the compound's lipophilicity, potentially affecting its solubility in water and organic solvents. The solid-state structure, which can be studied through techniques like X-ray crystallography, also influences the compound's physical properties and its interactions with solvents and biological molecules (Banitt et al., 1981).

Scientific Research Applications

Synthesis and Pharmacological Screening

A study presented the synthesis and pharmacological screening of N-Mannich bases of benzimidazole derivatives, characterized by spectral studies. These compounds were evaluated for analgesic and anti-inflammatory activity, highlighting their potential in therapeutic applications (Jesudason et al., 2009).

Antimicrobial and Antioxidant Activities

Another research focused on the catalytic assembly of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids to synthesize substituted carboxamide. These compounds exhibited promising antimicrobial and antioxidant activities, suggesting their utility in addressing microbial infections and oxidative stress (Sindhe et al., 2016).

Anti-Inflammatory and Analgesic Agents

Research on benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone reported their synthesis and evaluation as anti-inflammatory and analgesic agents. These compounds showed significant COX-2 inhibitory activity and demonstrated potential as novel therapeutic agents (Abu‐Hashem et al., 2020).

Antifungal Screening

Novel 1-methyl-2-aminophenyl-4(N4-alkyl/aryl piperazinyl) benzimidazole derivatives were synthesized and screened for their antifungal potential. These compounds showed moderate activity against Trichophyton rubrum and Candida albicans, indicating their potential use in antifungal therapies (Gadhave et al., 2012).

Molecular Docking Studies

N-benzimidazol-1-yl-methyl-benzamide derivatives were synthesized and evaluated for antimicrobial activity against various pathogens. In silico studies were conducted to define the interaction of these compounds with microbial proteins, providing insights into their mechanisms of action (Sethi et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs containing a benzimidazole ring work by binding to the active site of an enzyme, inhibiting its function .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

properties

IUPAC Name

3-N-[[1-methyl-5-(trifluoromethyl)benzimidazol-2-yl]methyl]piperidine-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N5O2/c1-24-13-5-4-11(17(18,19)20)7-12(13)23-14(24)8-22-15(26)10-3-2-6-25(9-10)16(21)27/h4-5,7,10H,2-3,6,8-9H2,1H3,(H2,21,27)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQSAIMBZCHKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1CNC(=O)C3CCCN(C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.